molecular formula C12H15Cl2NO B3208987 1-(2,5-Dichloro-benzyl)-piperidin-4-ol CAS No. 1057269-80-3

1-(2,5-Dichloro-benzyl)-piperidin-4-ol

Cat. No.: B3208987
CAS No.: 1057269-80-3
M. Wt: 260.16 g/mol
InChI Key: LNDNNFRYSPVHAI-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-benzyl)-piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group at the fourth position

Preparation Methods

The synthesis of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. For instance, the use of continuous photochemical benzylic bromination has been demonstrated to improve the tolerance for highly concentrated conditions, which can be adapted for the synthesis of similar compounds .

Chemical Reactions Analysis

1-(2,5-Dichloro-benzyl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while nucleophilic substitution with an amine would produce a substituted amine derivative.

Scientific Research Applications

1-(2,5-Dichloro-benzyl)-piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The hydroxyl group at the fourth position may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-(2,5-Dichloro-benzyl)-piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dichlorobenzyl group and the hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNNFRYSPVHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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